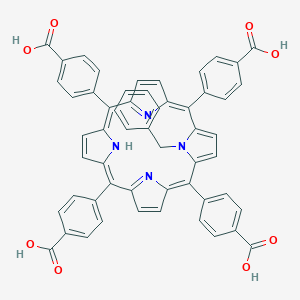

N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine, also known as TCPP, is a porphyrin molecule that has been widely used in scientific research due to its unique properties. TCPP is a synthetic derivative of the natural porphyrin molecule, which is found in hemoglobin and chlorophyll. The synthesized TCPP molecule has four carboxyphenyl groups attached to it, which makes it highly water-soluble and stable.

Wirkmechanismus

The mechanism of action of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine in PDT involves the generation of singlet oxygen, which is a highly reactive species that can cause oxidative damage to cancer cells. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine absorbs light energy and transfers it to molecular oxygen, which results in the formation of singlet oxygen. The singlet oxygen then reacts with cellular components, such as lipids and proteins, leading to cell death. In bioimaging, N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine emits fluorescence upon excitation with light of a specific wavelength. The fluorescence intensity is proportional to the concentration of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine, which allows for the quantification of biological processes.

Biochemische Und Physiologische Effekte

N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has been shown to have low toxicity and is well-tolerated in vivo. In PDT, N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has been used to treat various types of cancer, including breast, lung, and prostate cancer. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based sensors have been developed for the detection of metal ions, such as zinc and copper, which are essential for many biological processes. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has also been used to detect gases, such as carbon monoxide and nitric oxide, which are involved in various physiological processes.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine include its high water solubility, stability, and low toxicity. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is easy to synthesize, and the yield is high. However, N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has some limitations, such as its low quantum yield, which limits its use in bioimaging. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is also sensitive to photobleaching, which can affect its fluorescence intensity.

Zukünftige Richtungen

There are many future directions for N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine research, including the development of more efficient photosensitizers for PDT, the optimization of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based sensors for the detection of analytes, and the improvement of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based probes for bioimaging. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine can also be used in combination with other molecules, such as nanoparticles and liposomes, to enhance its properties and improve its efficacy. The development of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based theranostics, which combine diagnosis and therapy, is also a promising direction for future research.

Conclusion:

In conclusion, N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is a versatile molecule that has been widely used in scientific research due to its unique properties. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has been used in various research areas, including PDT, bioimaging, and sensing. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is easy to synthesize, stable, and has low toxicity. However, N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has some limitations, such as its low quantum yield and sensitivity to photobleaching. There are many future directions for N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine research, including the development of more efficient photosensitizers, the optimization of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based sensors, and the improvement of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based probes for bioimaging.

Synthesemethoden

The synthesis of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine involves the reaction of benzylamine with 4-carboxybenzaldehyde, followed by the condensation of the resulting product with pyrrole in the presence of a strong acid catalyst. The final product is obtained by oxidation of the porphyrin intermediate with a mild oxidizing agent. The synthesis of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is relatively easy, and the yield is high.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has been used in various scientific research areas, including photodynamic therapy (PDT), bioimaging, and sensing. PDT is a non-invasive treatment for cancer, which involves the administration of a photosensitizer, followed by the exposure to light of a specific wavelength. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is an excellent photosensitizer due to its high absorption in the red region of the spectrum. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has also been used in bioimaging as a fluorescent probe, which allows for the visualization of biological structures and processes. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based sensors have been developed for the detection of various analytes, including metal ions, gases, and biomolecules.

Eigenschaften

CAS-Nummer |

108440-59-1 |

|---|---|

Produktname |

N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine |

Molekularformel |

C55H36N4O8 |

Molekulargewicht |

880.9 g/mol |

IUPAC-Name |

4-[23-benzyl-10,15,20-tris(4-carboxyphenyl)-21H-porphyrin-5-yl]benzoic acid |

InChI |

InChI=1S/C55H36N4O8/c60-52(61)36-14-6-32(7-15-36)48-40-22-23-41(56-40)49(33-8-16-37(17-9-33)53(62)63)43-25-27-45(58-43)51(35-12-20-39(21-13-35)55(66)67)47-29-28-46(59(47)30-31-4-2-1-3-5-31)50(44-26-24-42(48)57-44)34-10-18-38(19-11-34)54(64)65/h1-29,56H,30H2,(H,60,61)(H,62,63)(H,64,65)(H,66,67) |

InChI-Schlüssel |

TYKXQJUSHZBYAO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)C(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)C(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O |

Synonyme |

N-benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine N-bzHTCPP |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B22313.png)

![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)